(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one
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Overview
Description
(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one is an organic compound characterized by the presence of a fluorophenyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one typically involves the condensation of 4-fluorobenzaldehyde with a suitable ketone under basic conditions. One common method is the Claisen-Schmidt condensation, where 4-fluorobenzaldehyde reacts with 2-methyl-3-pentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA gyrase or other essential enzymes in bacteria, resulting in antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-chlorophenyl)-2-methylpent-1-en-3-one
- (E)-1-(4-bromophenyl)-2-methylpent-1-en-3-one
- (E)-1-(4-methylphenyl)-2-methylpent-1-en-3-one
Uniqueness
(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs with different substituents .
Properties
Molecular Formula |
C12H13FO |
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Molecular Weight |
192.23 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C12H13FO/c1-3-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3/b9-8+ |
InChI Key |
RPCACXRYSFIMIA-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(=O)/C(=C/C1=CC=C(C=C1)F)/C |
Canonical SMILES |
CCC(=O)C(=CC1=CC=C(C=C1)F)C |
Origin of Product |
United States |
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